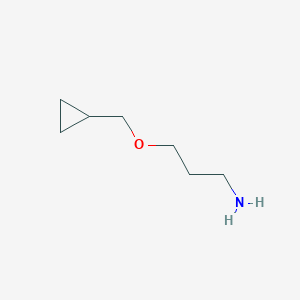
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone, also known as NPPB, is a chemical compound that has gained attention in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels, which are important in regulating the movement of ions across cell membranes.
Mechanism of Action
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions across the cell membrane, leading to a decrease in the overall chloride conductance. The exact mechanism of action of this compound is not fully understood, but it is believed to involve a conformational change in the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In airway epithelial cells, this compound inhibits fluid secretion, which can be useful in the treatment of conditions such as cystic fibrosis. In smooth muscle cells, this compound inhibits contraction, which can be useful in the treatment of conditions such as asthma. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels, which allows for the study of chloride channel function in various cell types. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to the use of this compound in lab experiments. It is important to note that this compound is not a selective inhibitor and can affect other ion channels. Additionally, the effects of this compound can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research involving (4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone. One area of interest is the development of more selective inhibitors of chloride channels. Another area of interest is the investigation of the role of chloride channels in various physiological processes, such as immune cell function and cancer progression. Additionally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-naphthylpiperidine with epichlorohydrin in the presence of a base, followed by the reaction with sodium hydride and 3-chloropropyltriethylammonium iodide. The final step involves the reaction of the intermediate with oxirane-2-carboxylic acid, which leads to the formation of this compound.
Scientific Research Applications
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone has been extensively studied in scientific research due to its ability to inhibit chloride channels. Chloride channels play a crucial role in many physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. This compound has been shown to be effective in inhibiting chloride channels in various cell types, including airway epithelial cells, smooth muscle cells, and neurons.
properties
IUPAC Name |
(4-naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(17-12-21-17)19-10-8-14(9-11-19)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,17H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGSEHZMPVKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC3=CC=CC=C32)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)

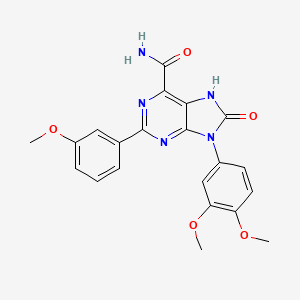
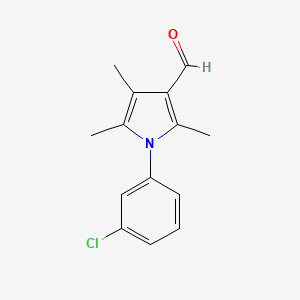
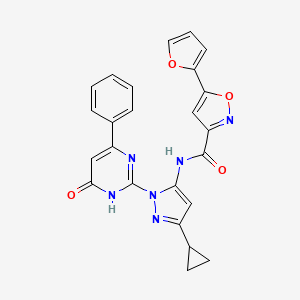
![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
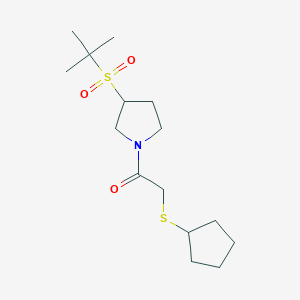
![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)
